molecular formula C14H28O2 B3308261 3,5-Dimethyldodecanoic acid CAS No. 93761-42-3

3,5-Dimethyldodecanoic acid

Cat. No. B3308261
CAS RN: 93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
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Patent
US09278900B2

Procedure details

In a nitrogen atmosphere, the crude product (41.6 g, 0.0899 mol) of ethyl 2-(1,3-dimethyldecyl)malonate (4Et) obtained in the method of Example 1-1 and a 13% by weight aqueous sodium hydroxide solution (87 g) were placed in a reaction vessel and stirred for one hour under refluxing with heating. Then ethanol thus generated therein was distilled off in one hour. The resulting mixture was subjected to addition of 20% by weight hydrochloric acid (87 g) and extracted with a mixture of toluene and tetrahydrofuran. The resulting organic phase was concentrated under reduced pressure, and then the residue was stirred under heat at 170° C. for 6 hours in a nitrogen atmosphere. This reaction mixture was diluted with tetrahydrofuran, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (18.9 g, 0.0828 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 67%.
[Compound]
Name
crude product
Quantity
41.6 g
Type
reactant
Reaction Step One
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:13](C([O-])=O)[C:14]([O:16]CC)=[O:15])[CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[Na+]>>[CH3:1][CH:2]([CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:13][C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
crude product
Quantity
41.6 g
Type
reactant
Smiles
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(CCCCCCC)C)C(C(=O)OCC)C(=O)[O-]
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISTILLATION
Type
DISTILLATION
Details
Then ethanol thus generated therein was distilled off in one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The resulting mixture was subjected to addition of 20% by weight hydrochloric acid (87 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of toluene and tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic phase was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue was stirred
ADDITION
Type
ADDITION
Details
This reaction mixture was diluted with tetrahydrofuran
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The concentrate thus
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (bp 130 to 140° C./2 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(=O)O)CC(CCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0828 mol
AMOUNT: MASS 18.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.